Isooctyl thioglycolate
Description
Historical Context of Thiolate Chemistry and Esterification in Chemical Synthesis
The foundation of isooctyl thioglycolate chemistry lies in the principles of thiolate chemistry and esterification. Thiols, the sulfur analogs of alcohols, and their conjugate bases, thiolates, are known for their potent nucleophilicity. wikipedia.orgmasterorganicchemistry.com This characteristic allows them to readily participate in reactions like the formation of thioesters, which are analogous to esters but with a sulfur atom replacing an oxygen atom in the ester linkage. wikipedia.org
Esterification, the process of forming an ester, typically involves the reaction of a carboxylic acid and an alcohol. mdpi.com In the context of IOTG, the synthesis involves the esterification of thioglycolic acid with isooctyl alcohol. leapchem.comnih.gov Historically, the synthesis of thioesters could be achieved through various routes, including the reaction of an acid chloride with an alkali metal salt of a thiol or the condensation of thiols and carboxylic acids using dehydrating agents. wikipedia.org The development of efficient esterification processes has been crucial for the large-scale production of compounds like this compound. nih.gov
Contemporary Research Significance of this compound in Industrial Chemistry
In the present day, this compound holds a prominent position in industrial chemistry due to its multifaceted applications. One of its primary roles is as a heat stabilizer for polyvinyl chloride (PVC). leapchem.comunilongmaterial.comwikipedia.orgfscichem.com During the processing of PVC at high temperatures, the polymer can degrade, releasing hydrochloric acid and leading to discoloration and loss of mechanical properties. leapchem.com IOTG, often in combination with metal-based stabilizers like those containing tin or antimony, helps to mitigate this degradation. leapchem.comresearchgate.netscispace.com The thiol group in IOTG can neutralize the released hydrochloric acid, thus protecting the polymer. leapchem.com
Beyond PVC stabilization, IOTG is utilized as a plasticizer and polymer additive, enhancing the flexibility and processability of various plastics. leapchem.com Its larger alkyl chain compared to other thioglycolates contributes to lower volatility and reduced odor, making it suitable for a wider range of applications. leapchem.com Furthermore, it finds use in the formulation of personal care products, particularly in hair care preparations like permanent waves and straighteners, where it acts to modify the hair structure. leapchem.comcosmeticsinfo.org The compound's ability to function as a reducing agent on the disulfide bonds in hair keratin (B1170402) allows for the reshaping of hair. leapchem.com
Overview of Established and Emerging Research Directions for this compound
Established research on this compound has largely focused on optimizing its performance in its primary applications. This includes studies on its efficiency as a PVC stabilizer, often in synergistic combinations with other additives like metal soaps. researchgate.netgoogle.com Investigations into the synthesis of IOTG have also been a key area, with a focus on improving yield and reducing environmental impact. researchgate.netgoogle.compatsnap.com
Emerging research is exploring new frontiers for this compound and related compounds. One area of interest is the development of more sustainable and environmentally friendly production processes. giiresearch.com There is also ongoing research into the use of thioglycolate derivatives in other polymeric systems and as intermediates in the synthesis of other valuable chemicals. google.com The market for 2-ethylhexyl thioglycolate, a closely related compound, is projected to grow, driven by its expanding use in various industries including cosmetics and pharmaceuticals. giiresearch.commarketresearchintellect.com This suggests a continuing interest in the development and application of these types of molecules.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H20O2S |
| Molecular Weight | 204.33 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 125 °C (at 1.6 kPa) |
| Density | 0.97 g/cm³ |
| Refractive Index | ~1.459-1.460 |
| Flash Point | 128 °C - 133 °C |
Sources: google.comchembk.comaksci.com
Key Industrial Applications of this compound
| Industry | Application |
| Plastics | Heat stabilizer for PVC, plasticizer |
| Cosmetics | Hair waving and straightening products |
| Chemical Synthesis | Intermediate for organotin stabilizers |
| Other | Antioxidant, fungicide, oil additive |
Sources: leapchem.comnih.govunilongmaterial.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylheptyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2S/c1-9(2)6-4-3-5-7-12-10(11)8-13/h9,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBBHEJLECUBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274221 | |
| Record name | 6-Methylheptyl sulfanylacetate | |
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Molecular Weight |
204.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water-white liquid with a mild fruity odor; [Hawley] Colorless or pale yellow liquid; [HSDB] Clear white liquid; [Aldrich MSDS] | |
| Record name | Acetic acid, 2-mercapto-, isooctyl ester | |
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| Record name | Isooctyl thioglycolate | |
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Boiling Point |
125 °C @ 17 mm Hg, BP: 80-88 °C (6 kPa) | |
| Record name | ISOOCTYL THIOGLYCOLATE | |
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Density |
0.9736 @ 25 °C, Density: 1.04 kg/l @ 20 °C | |
| Record name | ISOOCTYL THIOGLYCOLATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
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Color/Form |
Clear, water-white liquid, Water-white liquid, Colorless or pale yellow liquid | |
CAS No. |
106-76-3, 25103-09-7 | |
| Record name | 6-Methylheptyl 2-mercaptoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-76-3 | |
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| Record name | Isooctyl thioglycolate | |
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| Record name | Acetic acid, 2-mercapto-, isooctyl ester | |
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| Record name | 6-Methylheptyl sulfanylacetate | |
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| Record name | Isooctyl mercaptoacetate | |
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| Record name | ISOOCTYL THIOGLYCOLATE | |
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| Record name | ISOOCTYL THIOGLYCOLATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Process Engineering for Isooctyl Thioglycolate Production
Esterification Processes and Optimization
The core of IOTG production lies in the esterification of thioglycolic acid with isooctanol. This can be achieved through direct methods or via the synthesis of precursors. Optimization of these processes is paramount for economic viability and product quality.
Direct Esterification of Thioglycolic Acid with Isooctanol
The direct reaction between thioglycolic acid (TGA) and isooctanol is a common route for IOTG synthesis. patsnap.com This method, however, presents challenges such as the high cost of purified TGA and the potential for side reactions like oxidation of the thiol group. patsnap.com
The choice of catalyst is crucial for the efficiency of the direct esterification process. While conventional acid catalysts like sulfuric acid and p-toluenesulfonic acid can be used, research has explored more advanced systems to enhance reaction rates and selectivity. patsnap.comgoogle.com One notable development is the use of a solid super acid catalyst with a double-pore structure, specifically SO₄²⁻/TiO₂@CNTS (sulfated titania supported on carbon nanotubes). This heterogeneous catalyst has demonstrated high catalytic activity and reusability for the esterification of TGA and isooctanol at lower temperatures. google.com Another approach involves using titanium isopropoxide, which can be effective but may lead to hydrolysis and the formation of difficult-to-separate gels if not handled correctly. google.com
Optimizing process parameters is key to maximizing the yield and efficiency of IOTG synthesis. In one study, optimal conditions were identified as a reaction time of 90 minutes for the synthesis of mercaptoacetic acid, with specific ratios of sulfuric acid and zinc powder. researchgate.net For the esterification step, a mole ratio of isooctyl alcohol to thioglycolic acid of 2.2:1, a catalyst dosage of 0.6% of the total reactant mass, and a reaction temperature of 120-130°C resulted in an esterification rate and productivity of over 99%. researchgate.net Another process describes carrying out the esterification under reduced pressure to distill off the water formed during the reaction, thereby driving the equilibrium towards the product. patsnap.com The use of isooctanol as both a reactant and an extraction agent in a multi-stage continuous extraction and esterification process has also been shown to improve product yield. google.com
Below is a table summarizing key process parameters from a documented optimization study:
| Parameter | Optimized Value |
| Mole Ratio (Isooctanol:Thioglycolic Acid) | 2.2:1 |
| Catalyst Dosage (% of total reactant mass) | 0.6% |
| Reaction Temperature (°C) | 120-130 |
| Esterification Rate (%) | >99 |
| Productivity (%) | >99 |
Table 1: Optimized Process Parameters for Isooctyl Thioglycolate Synthesis. researchgate.net
Alternative Synthetic Routes via Precursors
To circumvent some of the challenges associated with direct esterification, alternative routes involving the synthesis of IOTG from precursors have been developed. These methods often involve a two-step process: first synthesizing an intermediate, followed by its conversion to the final product.
A prevalent alternative route begins with chloroacetic acid. patsnap.com In this method, thioglycolic acid is first generated in situ or as a separate step. One common approach is the reaction of sodium or potassium chloroacetate (B1199739) with an alkali metal hydrosulfide (B80085) in an aqueous medium. wikipedia.orgatamanchemicals.com Another method involves the reaction of chloroacetic acid with sodium thiosulfate (B1220275) to form a Bunte salt, which is then hydrolyzed to produce thioglycolic acid. google.comwikipedia.org This can also be achieved by reacting isooctyl chloroacetate, synthesized from chloroacetic acid and isooctanol, with sodium thiosulfate to form the Bunte salt, which is then subjected to acidolysis and reduction to yield the crude IOTG product. google.com The generation of TGA from monochloroacetic acid and hydrogen sulfide (B99878) under pressure in the presence of tertiary amines is another documented process. google.com
A simplified representation of TGA generation from a chloroacetic acid derivative is as follows: ClCH₂CO₂H + Na₂S₂O₃ → Na[O₃S₂CH₂CO₂H] + NaCl Na[O₃S₂CH₂CO₂H] + H₂O → HSCH₂CO₂H + NaHSO₄ wikipedia.org
Another continuous process involves the counter-current extraction of a dilute thioglycolic acid solution with isooctanol, followed by reduced pressure distillation and esterification. google.com Research into integrated continuous bioprocesses, while not directly on IOTG, provides insights into the principles of designing and controlling such systems, which could be applicable to the chemical synthesis of IOTG. researchgate.net
Sustainable Synthesis and Resource Utilization
The production of this compound (IOTG) generates a significant amount of distillation residue, typically 10–15% by weight, which is primarily composed of its oxidation products. researchgate.netresearchgate.net The effective management and utilization of this residue are crucial for enhancing the sustainability of the manufacturing process.
A key strategy for sustainable production involves the recovery of IOTG from these distillation residues. researchgate.net This process primarily focuses on the cleavage of disulfide bonds present in the by-products to regenerate the valuable this compound. researchgate.netontosight.ai
Hydrogenolysis is a chemical reaction that utilizes hydrogen to break chemical bonds. In the context of IOTG recovery, hydrogenolysis targets the disulfide bonds (S-S) in by-products like diisooctyl dithiodiglycolate. researchgate.netontosight.ai The fundamental mechanism involves the addition of hydrogen across the S-S bond, which cleaves it and results in the formation of two thiol groups, thereby regenerating this compound. researchgate.net This process can be initiated by various means, including direct hydrogen gas application or through in-situ hydrogen generation. researchgate.net The reaction is a form of reductive cleavage. taylorandfrancis.com
The general pathway involves an initial cleavage of the S-S bond, which is often the major route. researchgate.net While other minor reaction pathways can occur, such as those initiated by hydrogen abstraction from adjacent carbon atoms, direct cleavage of the disulfide linkage is the predominant mechanism. nih.gov
Research has been conducted to identify effective reducing agents and optimal reaction conditions to maximize the yield of recovered this compound. One effective method involves using a combination of a metal, such as zinc powder, and an acid like hydrochloric acid to generate hydrogen in situ for the hydrogenolysis reaction. researchgate.net
An orthogonal test designed to determine the influence of various factors found the following order of importance: reaction time > mass ratio of distillation residue/HCl > molar ratio of HCl/Zn > reaction temperature. researchgate.netresearchgate.net Through this method, a recovery yield of approximately 63.64% of this compound was achieved after reacting for 3.0 hours at a temperature of 30°C. researchgate.netresearchgate.netresearchgate.net The rate of hydrogen formation was identified as a critical factor influencing the final yield of the recovered product. researchgate.netresearchgate.net
Below is a table summarizing the findings from an evaluation of different hydrogen sources for the recovery of IOTG from a simulated residue.
Table 1: Comparison of IOTG Recovery Using Different Hydrogen Sources
| Hydrogen Source | Reaction Conditions | IOTG Content (%) |
|---|---|---|
| Zn/HCl | 20.0 g residue, 0.06 mol Zn, 0.15 mol HCl, 25°C, 3.0 h | 63.64 researchgate.net |
Data derived from a study on the cleavage of disulfide bonds for IOTG recovery. researchgate.net
The principles of a circular economy can be applied to IOTG synthesis by valorizing by-products from other industrial processes. rsc.org For instance, a synthesis route starts with chloroacetic acid, which can be a by-product of other chemical manufacturing processes. google.com This chloroacetic acid is reacted with isooctanol in an esterification step. The resulting isooctyl chloroacetate is then treated with a sulfur source, such as sodium thiosulfate, followed by acidolysis and reduction to yield this compound. google.comresearchgate.net
Another example involves utilizing the tail liquid from thiourethane production, which contains 8-14% thioglycolic acid. google.com This waste stream can be treated and then reacted with isooctanol to produce IOTG. google.com This method not only provides a sustainable pathway for IOTG synthesis but also offers an effective way to manage and repurpose industrial waste, protecting the environment and reducing production costs. google.com
Recovery and Regeneration of this compound from Distillation Residues
Quality Control and Process Monitoring in this compound Manufacturing
Rigorous quality control and in-process monitoring are essential to ensure the final product meets purity specifications and to optimize the manufacturing process.
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a cornerstone analytical technique for the quality control of this compound. google.com This method is highly effective for separating volatile and semi-volatile compounds, making it ideal for analyzing IOTG. ufl.edu
In the GC-FID process, the sample is vaporized and carried by an inert gas through a capillary column. ufl.edu The column separates the components of the mixture based on their different interactions with the stationary phase. ufl.edu As each component elutes from the column, it enters the flame ionization detector, which combusts the organic compounds in a hydrogen-air flame, producing ions. scioninstruments.com The resulting electrical current is measured and is proportional to the amount of the analyte, allowing for precise quantification. ufl.eduscioninstruments.com
This technique is used to determine the purity of the final IOTG product, with a target of ensuring the content is greater than or equal to 99.50%. google.com By monitoring the reaction liquor at each step of the synthesis, from the initial reaction to the final distillation, GC-FID provides rapid and accurate data that allows for timely control and adjustments to the production process. google.com This ensures the production of high-quality IOTG suitable for its applications, such as in the synthesis of tin mercaptan stabilizers. google.com The use of GC-FID is considered a fast, accurate, and low-cost method that provides a guarantee for quality control in IOTG production. google.com
Monitoring of Intermediate and Final Product Specifications
The production of this compound (IOTG) necessitates rigorous monitoring of intermediate and final product specifications to ensure high purity, yield, and consistency. This involves a multi-step analytical approach throughout the synthesis process, from raw materials to the final distilled product.
A common synthetic route involves the esterification of thioglycolic acid (TGA) with isooctanol. nih.govleapchem.com Another pathway begins with the esterification of chloroacetic acid and isooctanol to form isooctyl chloroacetate, which then reacts with a sulfur source like sodium thiosulfate to create a Bunte salt intermediate. patsnap.comgoogle.com This intermediate is subsequently acidolyzed and reduced to yield the crude IOTG, which is then purified. patsnap.comgoogle.com
Monitoring of Intermediates:
During synthesis, the tracking of intermediate products is crucial for process optimization and quality control. For instance, in the route involving isooctyl chloroacetate, its formation and purity are monitored before proceeding to the next step. In processes that synthesize TGA first, its concentration and purity in the reaction mixture are key parameters. researchgate.netgoogle.com
One patented method describes using isooctanol as both a raw material and an extractant in a multi-stage continuous extraction and esterification process. google.com In this process, after acidification, the concentration of TGA in the isooctanol extract is a critical specification to be monitored, with a target of at least 10% by weight before moving to the esterification step. google.com
Analytical techniques such as gas chromatography (GC) are employed to monitor the progress of the reactions. For example, a quality control method for producing IOTG for tin mercaptide synthesis utilizes gas chromatography with a flame ionization detector (GC-FID) to detect the content of IOTG in the reaction solution at each step of the production process, which includes esterification, washing, and distillation. google.com
Final Product Specifications:
The final product, this compound, is typically a colorless to water-white liquid with a faint fruity odor. chemicalbook.comensince.com Detailed specifications for the final product are established to meet industry standards and customer requirements. These specifications often include purity, color, density, and refractive index.
A purity of 99% minimum is a common commercial grade. nih.govleapchem.com Some applications, particularly for the synthesis of tin mercaptide stabilizers, may require a purity of at least 99.50%. google.com The final product is also expected to be free of water. nih.gov
The table below outlines typical final product specifications for this compound based on various sources.
| Property | Specification |
| Appearance | Colorless liquid |
| Purity | ≥ 99% to ≥ 99.5% nih.govleapchem.comgoogle.com |
| Density (at 20°C) | 0.970 - 0.973 g/cm³ leapchem.comsigmaaldrich.com |
| Refractive Index (at 20°C) | 1.4590 - 1.4640 chemicalbook.comensince.com |
| Boiling Point | 96°C chemicalbook.comensince.com |
| Flash Point | 133°C chemicalbook.comensince.com |
| Melting Point | < -50°C chemicalbook.comsigmaaldrich.com |
| Vapor Pressure (at 20°C) | 0.3 hPa sigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
Research Findings on Process Monitoring:
Research has focused on optimizing the synthesis process by carefully controlling reaction parameters and monitoring their impact on product quality. One study detailed the optimal conditions for the synthesis of IOTG, including reaction time, catalyst amount, and temperature, leading to an esterification rate of over 99% and a productivity of more than 99%. researchgate.net
The use of advanced catalysts, such as solid super acids, has also been investigated to improve reaction efficiency and product purity. researchgate.netgoogle.com A process utilizing a specific super-strong acid mesoporous material as a catalyst reported an esterification yield of over 99.8% and a final product purity of at least 99.5wt% with a colority of less than 5. google.com
Advanced Applications and Mechanistic Investigations of Isooctyl Thioglycolate Derivatives
Polymer Stabilization Science
The application of isooctyl thioglycolate derivatives is prominent in the field of polymer science, particularly in enhancing the thermal stability of polymers like polyvinyl chloride (PVC). These derivatives, primarily organotin and antimony complexes, play a critical role in preventing polymer degradation during high-temperature processing.
Organotin Thioglycolate Complexes as Polyvinyl Chloride (PVC) Thermal Stabilizers
Organotin compounds are highly effective heat stabilizers for PVC, a polymer that is notoriously susceptible to thermal degradation at temperatures required for its processing. bisleyinternational.com The degradation process involves the release of hydrogen chloride (HCl), leading to discoloration and a loss of mechanical properties. core.ac.uk Organotin mercaptides, which include this compound derivatives, are particularly efficient in this role. baerlocher.com
The synthesis of organotin this compound derivatives can be achieved through various methods. One common approach involves a one-step process for preparing compounds like dimethyltin (B1205294) bis(this compound). google.com In this method, the intermediate methyltin chloride is dissolved directly in this compound, and the mixture is neutralized with ammonia (B1221849) water. google.com The reaction is typically conducted at a temperature between 30-80°C for 1-5 hours, resulting in a high yield of over 98%. google.com
Another synthetic route is used for compounds such as di-n-octyltin bis(this compound). This process begins with the synthesis of the isooctyl mercaptoacetate (B1236969) precursor from chloroacetate (B1199739) and isooctanol. researchgate.net Subsequently, the organotin compound is formed. These stabilizers, such as dioctyltin (B90728) bis(this compound), are typically liquids and are characterized by the presence of carbonyl and carboxylate groups. core.ac.uk
Organotin thioglycolates protect PVC from thermal degradation through a dual-action mechanism. core.ac.uk Firstly, they substitute the labile chlorine atoms present in the PVC structure with the sulfur atom from the thioglycolate group. core.ac.uk This action is crucial as it prevents the initiation of the dehydrochlorination process and the subsequent formation of conjugated double bonds that cause discoloration. core.ac.uk
Secondly, these stabilizers act as scavengers for any hydrogen chloride (HCl) that is evolved during the degradation process. core.ac.uk The facile cleavage of the Sn-S bond allows for an efficient reaction with HCl, while the stability of the Sn-C bond is vital to prevent the formation of Lewis acids (e.g., RSnCl₃ or SnCl₄), which would otherwise catastrophically accelerate polymer degradation. core.ac.uk Research indicates that methyltin thioglycolates associate with PVC molecules via chlorine-tin interactions, which contributes to their stabilizing effect. researchgate.net Studies have demonstrated the significant impact of these stabilizers on PVC's thermal stability. For example, the addition of dioctyltin bis(this compound) to a PVC film dramatically increases the time before HCl evolution begins. core.ac.ukresearchgate.net
| PVC Formulation | Temperature | Time to HCl Evolution (hours) |
|---|---|---|
| PVC Film without Stabilizer | 140°C | 14.3 |
| PVC Film with Stabilizer | 140°C | > 30.3 |
| PVC Film without Stabilizer | 160°C | 2.5 |
| PVC Film with Stabilizer | 160°C | 14.3 |
Antimony-Based this compound Formulations in Polymer Systems
Antimony mercaptides derived from this compound serve as another class of heat stabilizers for vinyl halide resins, offering an alternative to organotin compounds. google.com These compounds have demonstrated effective stabilization, particularly in maintaining good early color and clarity in the polymer. googleapis.com
A novel thermal stabilizer, antimony pent(this compound), can be synthesized from antimony trioxide, isooctanol, and thioglycolic acid. researchgate.net The process involves two main steps: first, the antimony trioxide is oxidized to form colloidal antimony peroxide. researchgate.net Following this, the antimony peroxide reacts stoichiometrically with this compound over a period of two hours, achieving a yield of 87%. researchgate.net
An alternative synthesis method involves reacting sodium antimonate (B1203111) with this compound in the presence of concentrated hydrochloric acid. prepchem.com The mixture is heated to distill off the water byproduct, resulting in a 93% yield of antimony (V) this compound after 3.5 hours. prepchem.com The final product is then filtered and vacuum distilled to remove unreacted materials and byproducts like sodium chloride. prepchem.com
The performance of antimony-based stabilizers can be enhanced through synergistic effects with co-stabilizers. The combination of antimony pent(this compound) with calcium stearate (B1226849) has been shown to improve the thermal stability of PVC. researchgate.net While the antimony stabilizer alone provides significant stability, its combination with calcium stearate can extend this period. researchgate.net Studies show that an optimal mass ratio of 2:1 for antimony pent(this compound) to calcium stearate increases the thermal stability time of PVC from 52 minutes to 58 minutes at 200°C. researchgate.net Metal stearates like calcium stearate and zinc stearate are known to work synergistically to prevent accelerated degradation, such as the "zinc burning" phenomenon, where the formation of zinc chloride (a strong Lewis acid) can catalyze rapid degradation. mdpi.com Calcium stearate can react with zinc chloride to regenerate the primary stabilizer and form calcium chloride, a less detrimental species. mdpi.com
| Stabilizer System (2.5% loading in PVC) | Mass Ratio | Thermal Stability Time at 200°C (minutes) |
|---|---|---|
| Antimony Pent(this compound) | - | 52 |
| Antimony Pent(this compound) + Calcium Stearate | 2:1 | 58 |
Selective Metal Ion Extraction and Separation Technologies
This compound (IOTG) has emerged as a significant chelation agent in the field of hydrometallurgy, demonstrating notable efficacy in the selective extraction and separation of various metal ions from aqueous solutions. Its unique molecular structure, featuring both a thiol group and a carbonyl group, allows for effective coordination with a range of metal cations, facilitating their transfer from an aqueous phase to an organic phase.
The application of IOTG in hydrometallurgical processes is primarily centered on its ability to form stable complexes with metal ions. This property is exploited in solvent extraction techniques for the purification of metal streams and the recovery of valuable or toxic metals from industrial effluents. The efficiency of extraction is influenced by factors such as the pH of the aqueous medium, the concentration of the extractant, and the nature of the organic diluent used.
One of the well-documented applications of IOTG is the selective extraction of Cadmium(II) (Cd²⁺) over Zinc(II) (Zn²⁺) from acidic aqueous solutions. guidechem.comgoogle.com This separation is of particular importance due to the chemical similarity of these two ions, which often co-exist in industrial wastewaters, and the high toxicity of cadmium. Research has demonstrated that IOTG in an organic solvent like toluene (B28343) can achieve a significant separation of Cd(II) from Zn(II). guidechem.comgoogle.com The selectivity of this process is highly dependent on the equilibrium pH of the aqueous phase.
The underlying mechanism for the selective extraction of Cd(II) over Zn(II) by IOTG lies in the differential nature of the metal-ligand complexes formed. guidechem.comgoogle.com It has been established that Cd(II) is extracted into the organic phase through the formation of a binuclear complex with IOTG. In this arrangement, two cadmium ions are complexed with four IOTG molecules. In contrast, Zn(II) is extracted as a mononuclear complex, where a single zinc ion is coordinated with two IOTG molecules. guidechem.comgoogle.com This distinction in the stoichiometry of the extracted species is a key factor driving the observed selectivity.
Table 1: Extraction Characteristics of Cd(II) and Zn(II) with this compound
| Metal Ion | Extracted Species | Complex Stoichiometry (Metal:IOTG) |
| Cadmium(II) | Binuclear Complex | 2:4 |
| Zinc(II) | Mononuclear Complex | 1:2 |
This compound has also proven to be an effective reagent for the separation of the critical metal pair, Tin(IV) (Sn⁴⁺) and Antimony(III) (Sb³⁺), from hydrochloric acid media. researchgate.net The separation efficiency is highly dependent on the concentration of the hydrochloric acid and the choice of organic diluent. For instance, using IOTG diluted with carbon tetrachloride, Tin(IV) can be conveniently separated from Antimony(III) in a 2M HCl medium with a 95% yield and a high decontamination factor. researchgate.net Conversely, Antimony(III) can be separated from Tin(IV) with an 85% yield using IOTG diluted with petroleum ether in a 3M HCl medium. researchgate.net
Table 2: Separation Parameters for Tin(IV) and Antimony(III) using this compound
| Target Metal | Diluent | HCl Concentration | Yield | Decontamination Factor |
| Tin(IV) | Carbon Tetrachloride | 2M | 95% | > 7.9 x 10³ |
| Antimony(III) | Petroleum Ether | 3M | 85% | > 1.9 x 10³ |
This compound as a Chelation Agent in Hydrometallurgy
Polymer Modification and Functionalization Chemistry
The thiol group (-SH) in this compound is particularly effective in the chain transfer process. During polymerization, a growing polymer radical can abstract the hydrogen atom from the thiol group, terminating the growth of that particular polymer chain and creating a new thiyl radical (RS•). This new radical can then initiate the polymerization of another monomer molecule, starting a new polymer chain. This mechanism allows for the production of polymers with lower molecular weights and narrower molecular weight distributions than would be obtained in the absence of a chain transfer agent.
Nucleophilic Reactivity of this compound in Polymer Degradation and Plasticity Enhancement
The thermal degradation of polyvinyl chloride (PVC) is a significant challenge in its processing and long-term application. The process is autocatalytic, initiated by the elimination of hydrogen chloride (HCl) from the polymer backbone, which leads to the formation of conjugated polyene sequences. These polyenes are responsible for the undesirable discoloration of the material and a reduction in its mechanical properties. This compound serves as a crucial heat stabilizer for PVC, primarily by mitigating this degradation cascade through its nucleophilic reactivity.
The key to the stabilizing action of this compound lies in the nucleophilic nature of its thiol group. During the initial stages of PVC degradation, labile chlorine atoms, particularly those at allylic positions formed after an initial HCl loss, become susceptible to nucleophilic attack. The sulfur atom of this compound acts as a potent nucleophile, displacing the chloride ion in a nucleophilic substitution reaction. This process effectively replaces the unstable chloroallyl groups with more stable thioether linkages, thereby inhibiting further dehydrochlorination and the propagation of polyene sequences.
The covalent incorporation of the this compound moiety into the PVC backbone not only halts the degradation process but also enhances the polymer's plasticity. This "internal plasticization" effect arises from the introduction of the flexible isooctyl side chains, which disrupt the intermolecular forces between the rigid PVC chains. This increased intermolecular spacing facilitates chain mobility, leading to a reduction in the glass transition temperature (Tg) of the polymer. A lower Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature, which is a direct measure of enhanced plasticity.
Research has demonstrated the effectiveness of this compound in plasticizing PVC. In a comparative study with other thiol compounds, this compound was found to be a more effective plasticizer than thiophenol. At a 6% substitution level, PVC modified with this compound exhibited a glass transition temperature of 66 °C, a significant reduction from the Tg of unmodified PVC. proquest.comescholarship.org In contrast, thiophenol required a much higher substitution level of 36% to achieve a less pronounced plasticizing effect, with a resulting Tg of 75 °C. proquest.comescholarship.org This highlights the superior efficiency of this compound in enhancing the flexibility of PVC.
The following table summarizes the comparative plasticizing effects of different thiols on PVC:
| Thiol Compound | Substitution Level (%) | Glass Transition Temperature (Tg) (°C) |
| This compound | 6 | 66 |
| Octanethiol | 6 | 66 |
| Thiophenol | 36 | 75 |
Investigating the Influence of Long Carbon Chain Nucleophiles on Polymer Properties
The structure of the nucleophile, particularly the nature of its alkyl chain, plays a pivotal role in determining the final properties of the modified polymer. In the context of this compound and its derivatives, the "isooctyl" group is a long, branched alkyl chain that significantly influences the plasticizing efficiency and other physical characteristics of the modified PVC.
The primary function of the long carbon chain in a nucleophile like this compound, when incorporated into the PVC matrix, is to increase the free volume between polymer chains. These long alkyl groups act as internal lubricants, reducing the cohesive energy density of the polymer. This, in turn, lowers the energy barrier for segmental motion of the polymer chains, resulting in a more flexible material with a lower glass transition temperature. The branched nature of the isooctyl group is also thought to contribute to its effectiveness as a plasticizer by creating more significant disruption in the packing of the PVC chains compared to a linear alkyl chain of the same carbon number.
While direct, systematic studies comparing a series of long-chain thioglycolate derivatives with varying alkyl groups on PVC are limited in the available literature, the principles of polymer plasticization provide a strong theoretical framework. It is generally understood that both the length and the branching of the alkyl chain of a plasticizer affect its compatibility with the polymer and its plasticizing efficiency. Longer alkyl chains tend to increase plasticizing efficiency up to a certain point, beyond which compatibility with the polar PVC matrix may decrease.
In the case of this compound, the eight-carbon chain strikes a balance between providing sufficient internal lubrication and maintaining compatibility with the PVC. The comparison with octanethiol, which has a linear eight-carbon chain, shows a similar reduction in Tg at the same substitution level, suggesting that for an eight-carbon chain, the branching of the isooctyl group does not significantly alter the plasticizing effect compared to its linear counterpart. proquest.comescholarship.org
Further research focusing on the synthesis and evaluation of a homologous series of alkyl thioglycolates with varying chain lengths and degrees of branching would be invaluable in elucidating the precise structure-property relationships. Such studies would enable the fine-tuning of nucleophile design to achieve desired levels of plasticity, thermal stability, and other performance characteristics in modified polymers.
Toxicological Research and Risk Assessment of Isooctyl Thioglycolate
Acute and Subchronic Toxicity Profiling
Evaluation of Acute Oral Toxicity (LD50) in Mammalian Models
The acute oral toxicity of isooctyl thioglycolate has been evaluated in mammalian models to determine its median lethal dose (LD50), a standardized measure of the acute toxicity of a substance. In studies involving rats, the oral LD50 for this compound has been established as 348 mg/kg. sigmaaldrich.comnih.gov This value provides a quantitative benchmark for the substance's potential to cause acute toxic effects upon ingestion.
Table 1: Acute Oral Toxicity of this compound
| Species | Route of Exposure | LD50 Value |
|---|---|---|
| Rat | Oral | 348 mg/kg sigmaaldrich.comnih.gov |
Subchronic Toxicity Studies and Endpoints
Subchronic toxicity studies provide insight into the effects of repeated exposure to a substance over a longer period. In one such study, day-old Leghorn chicks were exposed to this compound, administered as a 10% solution in corn oil, once daily for 14 consecutive days. nih.gov The study observed mortality as a primary endpoint across several dose levels. The results indicated a dose-dependent increase in mortality, with no deaths occurring at the lowest dose and 100% mortality at the highest dose administered. nih.gov
Table 2: Mortality in 14-Day Subchronic Study of this compound in Chicks
| Dose Level (ml/kg) | Number of Deaths (out of 10) |
|---|---|
| 0.10 | 0 nih.gov |
| 0.18 | 1 nih.gov |
| 0.25 | 2 nih.gov |
| 0.28 | 5 nih.gov |
| 0.50 | 10 nih.gov |
Systemic Toxicological Effects and Organotropic Investigations
Cardiovascular Systemic Effects
Research into the systemic effects of this compound has identified the cardiovascular system as a target. Studies involving intravenous administration in rabbits and rats have demonstrated that this compound is hypotensive, meaning it causes a reduction in blood pressure. nih.govhaz-map.com This effect was found to be more pronounced than that of its parent compound, thioglycolic acid, but less pronounced than that of 2-ethylhexanol. nih.gov
Respiratory and Cardiac Rate Alterations
In conjunction with its effects on blood pressure, this compound has been shown to impact respiratory and cardiac rates. nih.gov The same investigations that identified its hypotensive properties also noted that the compound affects both respiration and heart rate, with such alterations being potentially fatal. nih.gov
Neurobehavioral and Central Nervous System Impacts
Currently, detailed research findings specifically investigating the neurobehavioral and central nervous system impacts of this compound are not extensively documented in publicly available scientific literature. While the toxicological profile includes data on acute lethality and systemic effects on the cardiovascular and respiratory systems, specific endpoints related to neurobehavioral changes or direct impacts on the central nervous system have not been thoroughly characterized.
Distribution and Excretion Pathways in Biological Systems
Following dermal application, thioglycolates have been shown to penetrate the skin. nih.gov Animal studies on related thioglycolates provide insight into the likely distribution and excretion pathways for this compound. For instance, studies involving radiolabeled sodium thioglycolate in rabbits demonstrated rapid absorption through the skin, with 30% to 40% of the applied dose being excreted in the urine within five hours. Intravenous administration in rabbits resulted in 60% to 80% of the dose being excreted in the urine within 24 hours, primarily as organic sulfate (B86663) and neutral sulfur.
Once absorbed, thioglycolates are distributed to various organs. The highest concentrations are typically found in the kidneys, with smaller amounts detected in the lungs, small intestine, and spleen. nih.gov The primary route of elimination for absorbed thioglycolates is through the kidneys, with excretion predominantly occurring in the urine. nih.gov Research on radiolabeled thioglycolic acid injected into rabbits showed that 84% to 93% of the administered dose was excreted in the urine within 24 hours. These findings suggest that this compound, after absorption, is likely distributed systemically and is efficiently cleared from the body, mainly via urinary excretion, with no significant bioaccumulation indicated.
| Endpoint | Key Finding | Primary Route/Organ |
| Absorption | Rapidly absorbed through the skin. | Dermal |
| Distribution | Systemically distributed after absorption. | Kidneys, Lungs, Small Intestine, Spleen |
| Excretion | Primarily eliminated from the body in urine. | Kidneys |
Dermal and Ocular Irritation and Sensitization Research
This compound and other thioglycolates are recognized as skin irritants and potential sensitizers. nih.gov The degree of irritation can be influenced by the concentration of the compound, the pH of the formulation, and the duration of exposure. In animal testing, various thioglycolates have demonstrated the potential to cause skin irritation.
In human studies, related compounds like ammonium (B1175870) thioglycolate have been shown to cause skin irritation, particularly at concentrations above 7% and with prolonged or repeated contact. Glyceryl thioglycolate has been identified as a more potent irritant and a known sensitizer, with allergic contact dermatitis being well-documented in individuals such as hairdressers who have frequent exposure. While specific data on this compound is limited, the European Chemicals Agency (ECHA) notes there is limited evidence of dermal toxicity or allergies. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that cosmetic products containing these ingredients are safe as currently used, but formulators should adhere to practices that minimize skin irritation.
| Test Type | Observation | Influencing Factors |
| Skin Irritation | Can cause skin irritation. | Concentration, pH, duration of exposure. |
| Skin Sensitization | Potential to be a skin sensitizer. | Frequent or prolonged exposure. |
Thioglycolates, as a class of chemicals, are considered to be ocular irritants, with effects ranging from minimal to severe. nih.gov Direct contact with the eye can cause significant damage. Experimental animal studies on thioglycolic acid and its salts have confirmed their potential for eye irritation. For example, studies in rabbits using thioglycolic acid resulted in corneal clouding and conjunctival edema, with some effects leading to mild visual impairment. Given these findings for closely related compounds, this compound is presumed to have a similar potential for ocular irritancy. Therefore, direct contact with the eyes should be avoided.
| Endpoint | Potential Effect | Observed Signs in Animal Studies |
| Ocular Irritation | Minimal to severe irritation. | Corneal clouding, conjunctival edema, potential for visual impairment. |
Genetic Toxicology and Carcinogenicity Assessments
A battery of in vitro tests has been conducted to assess the mutagenic and genotoxic potential of thioglycolates. These studies are crucial for identifying substances that could cause genetic mutations or chromosomal damage. The available data from these screening assays indicate that thioglycolates, including by extension this compound, are not mutagenic or genotoxic. nih.gov Standard assays such as the Ames test (bacterial reverse mutation assay) and in vitro micronucleus or chromosomal aberration tests are typically used for this screening. The consistent negative results across these tests suggest that this compound does not pose a risk of causing genetic mutations.
| Assay Type | Endpoint Measured | Result for Thioglycolates |
| Ames Test | Gene mutation | Negative |
| In Vitro Micronucleus Test | Chromosomal damage (clastogenicity and aneugenicity) | Negative |
| In Vitro Chromosomal Aberration Assay | Structural chromosomal abnormalities | Negative |
Reproductive and Developmental Toxicity Studies
The evaluation of this compound's potential to cause reproductive and developmental harm is informed by studies on related thioglycolate compounds, particularly sodium thioglycolate, and comprehensive reviews of the thioglycolate ingredient class. These studies are crucial for assessing the safety of cosmetic ingredients that may be used by women of childbearing age.
Evaluation of Reproductive System Impacts
Data on the specific impact of this compound on the reproductive system is limited. However, the broader class of thioglycolates has been assessed for safety. A safety assessment of various thioglycolates, including this compound, concluded that these compounds are not considered reproductive toxicants at dose levels that are not associated with significant maternal toxicity nih.goveuropa.eu. Animal studies evaluating the effects of thioglycolate exposure are limited, and specific reproductive toxicity studies in animals for compounds like sodium thioglycolate have not been found in the literature nih.gov. The focus of available animal studies has primarily been on developmental toxicity rather than direct impacts on reproductive organs or fertility parameters.
Developmental Neurotoxicity and Teratogenicity Investigations
Specific developmental neurotoxicity studies on this compound have not been identified. However, developmental toxicity studies conducted by the National Toxicology Program on the related compound sodium thioglycolate provide insights into the potential teratogenicity (the capacity to cause embryonic malformations) of this chemical family nih.govnih.gov.
In these studies, pregnant Sprague-Dawley rats and New Zealand White rabbits were exposed to sodium thioglycolate via topical application during critical periods of gestation nih.govnih.gov. In rats, while maternal toxicity (reduced body weight, increased water consumption, and one death) was observed at the highest dose, there was no evidence of treatment-related teratogenicity nih.gov. Fetal body weights per litter were decreased at the highest dose tested, but there were no increases in fetal malformations nih.govnih.gov. Similarly, in rabbits, maternal toxicity was observed at the application site across all dose groups, but no systemic toxicity, embryo/fetal toxicity, or teratogenic effects were found nih.govnih.gov.
Based on these findings, a No Observed Adverse Effect Level (NOAEL) for developmental toxicity was established for sodium thioglycolate.
Table 1: Summary of Developmental Toxicity Study of Sodium Thioglycolate in Rats
| Parameter | Vehicle Control | 50 mg/kg/day | 100 mg/kg/day | 200 mg/kg/day |
| Maternal Toxicity | No adverse effects | Application site changes | Application site changes | Reduced body weight, one death |
| Fetal Body Weight | Normal | Normal | Normal | Decreased |
| Teratogenicity | No effect | No effect | No effect | No effect |
| Developmental Toxicity NOAEL | - | - | 100 mg/kg/day | - |
| Data sourced from studies on Sodium Thioglycolate conducted by the National Toxicology Program. nih.govnih.gov |
Table 2: Summary of Developmental Toxicity Study of Sodium Thioglycolate in Rabbits
| Parameter | Vehicle Control | 10-65 mg/kg/day |
| Maternal Toxicity | No adverse effects | Dosing site toxicity in all groups |
| Systemic Maternal Toxicity | No effect | No effect |
| Embryo/Fetal Toxicity | No effect | No effect |
| Teratogenicity | No effect | No effect |
| Developmental Toxicity NOAEL | - | ≥ 65 mg/kg/day |
| Data sourced from studies on Sodium Thioglycolate conducted by the National Toxicology Program. nih.govnih.gov |
The Cosmetic Ingredient Review (CIR) Expert Panel reviewed the available data for the thioglycolate family and determined a NOAEL for reproductive and developmental toxicity of 100 mg/kg per day in rats nih.gov.
Computational Toxicological Modeling and In Silico Predictions
In silico toxicology, which utilizes computational models to predict the potential adverse effects of chemicals, is an increasingly important tool in chemical safety assessment, particularly in the cosmetics industry where animal testing is restricted researchgate.netazolifesciences.com. These methods offer rapid, cost-effective screening of large numbers of chemicals without the use of animal studies azolifesciences.comnih.gov.
Key in silico approaches include:
Quantitative Structure-Activity Relationships (QSAR): These are mathematical models that correlate a chemical's structure with its biological activity or toxicity nih.govnih.gov. By analyzing the features of molecules with known toxicities, QSAR models can predict the potential toxicity of untested chemicals like this compound nih.gov.
Read-Across: This technique involves filling data gaps for a substance by using data from structurally similar chemicals (analogues) simplypredict.ai. For this compound, data from other thioglycolic acid esters or salts could be used to estimate its toxicological profile.
Expert Systems: These are software tools that contain rule-based systems derived from existing toxicological knowledge to predict the likelihood of a chemical causing a specific type of toxicity, such as skin sensitization or mutagenicity simplypredict.ai.
While these computational methods are widely applied to assess the safety of cosmetic ingredients, specific in silico toxicological models or predictions published in the scientific literature for this compound have not been identified researchgate.netresearchgate.netijrpr.comcosmeticsandtoiletries.com. The development of such models would typically involve gathering existing toxicity data on this compound and structurally related compounds to build and validate predictive QSAR models or to support a read-across assessment. These computational tools are integral to modern risk assessment frameworks, including Next Generation Risk Assessment (NGRA), to support the safety of ingredients in the absence of traditional animal testing data researchgate.net.
Environmental Fate, Ecotoxicology, and Management of Isooctyl Thioglycolate
Environmental Behavior and Persistence
The environmental fate of isooctyl thioglycolate is governed by its physical and chemical properties, which influence its distribution, persistence, and degradation in various environmental compartments.
This compound is classified as a hazardous substance due to its potential environmental impact. chem-iso.com According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound poses a significant threat to aquatic ecosystems. It is designated as very toxic to aquatic life, with both acute and long-lasting effects. nih.govsigmaaldrich.com This high toxicity necessitates stringent controls on its release into the environment. guidechem.com
The hazard classifications highlight the potential for adverse effects on aquatic organisms even at low concentrations. The long-term hazard designation suggests that the compound can persist in the environment, leading to chronic toxicity issues. nih.gov
Table 1: GHS Hazard Classifications for this compound
| Hazard Code | Hazard Statement | Classification | Source |
|---|---|---|---|
| H400 | Very toxic to aquatic life | Aquatic Acute 1 | nih.gov |
| H410 | Very toxic to aquatic life with long lasting effects | Aquatic Chronic 1 | nih.govsigmaaldrich.com |
| H302 | Harmful if swallowed | Acute Toxicity 4 (Oral) | sigmaaldrich.com |
This table is based on aggregated data from multiple sources and notifications. The presence of a hazard code indicates a potential risk that requires appropriate handling and management.
Specific experimental studies on the complete degradation pathways of this compound are not extensively detailed in the available literature. However, based on its chemical structure, likely degradation pathways can be inferred. As an ester, this compound is susceptible to hydrolysis, which would break the ester bond to yield isooctyl alcohol and thioglycolic acid. The thiol group (-SH) in the thioglycolic acid moiety is also a reactive site, potentially undergoing oxidation in the environment.
Transformation processes, which can be abiotic (e.g., photolysis, hydrolysis) or biological (e.g., microbial metabolism), have a significant impact on the fate of contaminants. carlroth.com These processes can lead to the formation of various transformation products, which may have different toxicity and persistence profiles compared to the parent compound. carlroth.com A comprehensive environmental risk assessment would require the identification and characterization of these degradation products.
Bioaccumulation occurs when an organism absorbs a substance at a rate faster than it can eliminate it, leading to a gradual concentration of the chemical in its tissues. wikipedia.org The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Pₒw). A safety data sheet for this compound reports a log Pₒw of 3.96. chemsrc.com
This value suggests a moderate to high potential for the substance to bioaccumulate in aquatic organisms. nih.gov Chemicals with a high log Pₒw are more lipid-soluble and tend to accumulate in the fatty tissues of organisms. wikipedia.org This accumulation can lead to biomagnification, where the concentration of the substance increases at successively higher levels in the food chain. wikipedia.org While the log Pₒw provides a strong indication of bioaccumulation potential, definitive assessment requires experimental data from bioaccumulation studies in relevant organisms.
Waste Management and Environmental Remediation Strategies
Effective waste management and remediation strategies are essential to mitigate the environmental risks associated with this compound.
The disposal of waste containing this compound must be conducted in accordance with local, regional, and national environmental regulations. carlroth.com Standard practice for chemical waste involves engaging a licensed disposal company for surplus and non-recyclable materials. chemsrc.com Containers of the waste must be clearly marked with the words "HAZARDOUS WASTE" and a description of the contents. uc.edu
Given its hazardous characteristics, land disposal practices such as sanitary landfilling require consultation with environmental regulatory agencies to ensure compliance with acceptable practices. nih.gov For industrial sludge containing this compound, treatment methods may include incineration or chemical stabilization to reduce the volume and toxicity of the waste before final disposal.
In the event of an environmental release, immediate steps should be taken to prevent the substance from entering drains and waterways. carlroth.com Spills should be collected and managed as hazardous waste. guidechem.com
For larger spills on water, the response would likely involve a combination of the following technologies:
Containment: As the density of this compound (0.97 g/cm³) is close to that of water and it is insoluble, containment booms could be used to confine the slick and prevent it from spreading. sigmaaldrich.comguidechem.com
Recovery: Skimmers and other mechanical recovery devices could be used to remove the substance from the water surface.
Sorbents: Absorbent materials can be applied to soak up the spilled chemical for subsequent collection and disposal.
The use of chemical dispersants would require careful consideration due to the inherent toxicity of this compound to aquatic life. Breaking the slick into smaller droplets could distribute the toxic material throughout the water column, potentially increasing the exposure risk for aquatic organisms.
Analytical Methodologies and Spectroscopic Characterization of Isooctyl Thioglycolate
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatography is a cornerstone for the analysis of isooctyl thioglycolate and related thiol compounds. creative-proteomics.com It allows for the separation of complex mixtures, enabling the identification and quantification of individual components. creative-proteomics.com
Gas chromatography (GC) is a powerful tool for assessing the purity of this compound and identifying any volatile or semi-volatile impurities. ijrti.org Coupled with a mass spectrometer (GC-MS), it provides a robust method for both quantitative analysis and structural characterization of impurities. ijrti.orgijprajournal.com The process of identifying and quantifying impurities is known as impurity profiling and is a critical step in the manufacturing of many chemical products. thermofisher.comrroij.com
In a typical GC analysis of this compound, the sample is vaporized and injected into a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. dnacih.com Factors such as column type, temperature programming, and detector selection are optimized to achieve the desired separation and sensitivity. For instance, a common setup might involve a non-polar or medium-polar capillary column with a flame ionization detector (FID) for quantification or a mass spectrometer for identification.
Key Parameters for GC Analysis of this compound:
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., Nukol™) | Provides high-resolution separation of isomers and impurities. sigmaaldrich.cn |
| Oven Temperature Program | Initial hold at a lower temperature, followed by a ramp to a higher temperature (e.g., 90°C for 5 min, then 4°C/min to 160°C) | Optimizes separation of compounds with different boiling points. sigmaaldrich.cn |
| Injector Temperature | Typically 250°C | Ensures complete and rapid vaporization of the sample. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for robust quantification; MS for definitive identification of impurities. dnacih.comnih.gov |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analytes through the column. sigmaaldrich.cn |
Impurities in this compound can arise from the manufacturing process, such as unreacted starting materials (e.g., isooctyl alcohol and thioglycolic acid) or byproducts of side reactions. researchgate.net GC-MS analysis allows for the identification of these impurities by comparing their mass spectra to spectral libraries or through interpretation of fragmentation patterns. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of thiols and their derivatives, including this compound. creative-proteomics.com It is particularly useful for non-volatile or thermally labile compounds that are not suitable for GC analysis. unirioja.es HPLC offers high resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis. ijrti.org
For the analysis of this compound, a reversed-phase HPLC method is commonly employed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase might consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with the composition adjusted to achieve the desired retention and separation. jst.go.jp
Typical HPLC Conditions for Thiol Analysis:
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-phase C18 or Phenyl-silica | Separates compounds based on hydrophobicity. nih.gov |
| Mobile Phase | Gradient or isocratic mixture of water/buffer and organic solvent (e.g., methanol, acetonitrile) | Controls the retention and elution of the analytes. semanticscholar.org |
| Detector | UV-Vis, Fluorescence, or Mass Spectrometer (MS) | UV detection is common for compounds with a chromophore; fluorescence offers higher sensitivity for derivatized thiols; MS provides structural information. creative-proteomics.comnih.gov |
| Flow Rate | 0.5 - 2.0 mL/min | Influences analysis time and separation efficiency. |
Due to the weak UV absorbance of many thiols, derivatization is often employed to enhance detection sensitivity, a topic that will be discussed in more detail in section 6.3.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation of molecules, providing information about the functional groups present and their connectivity. intertek.comyoutube.com
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint of a compound. thermofisher.comspectroscopyonline.com Both methods probe the vibrational modes of a molecule, but they are based on different physical principles—IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. spectroscopyonline.com
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups:
S-H stretch: A weak band typically appearing around 2550-2600 cm⁻¹.
C=O stretch (ester): A strong band around 1735-1750 cm⁻¹.
C-O stretch (ester): Bands in the region of 1000-1300 cm⁻¹.
C-H stretch (alkane): Strong bands in the 2850-3000 cm⁻¹ region.
Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. For instance, the S-H and C-S stretching vibrations can often be more clearly observed in the Raman spectrum. The combination of FT-IR and Raman provides a more complete vibrational characterization of the molecule. spectroscopyonline.comresearchgate.net
Characteristic Vibrational Frequencies for this compound:
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Bond Type |
|---|---|---|---|
| S-H | 2550-2600 (weak) | 2550-2600 (strong) | Thiol |
| C=O | 1735-1750 (strong) | 1735-1750 (weak) | Ester Carbonyl |
| C-H | 2850-3000 (strong) | 2850-3000 (strong) | Alkane |
| C-O | 1000-1300 (strong) | 1000-1300 (weak) | Ester |
Regulatory Frameworks and Compliance for Isooctyl Thioglycolate
Global Chemical Substance Inventories and Registration Status
The registration and listing of Isooctyl thioglycolate on global chemical inventories are critical for its legal commercial use. These inventories serve as a record of chemical substances that are legally manufactured, imported, or used within a specific country or region.
This compound is listed on several key international chemical inventories, indicating its recognized status in major global markets.
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) : In the European Union, this compound is registered under the REACH regulation. Its EC number is 246-613-9 and its CAS number is 25103-09-7. The registration signifies that a dossier of information on the substance's properties and uses has been submitted to the European Chemicals Agency (ECHA).
TSCA (Toxic Substances Control Act) : In the United States, this compound is listed on the TSCA Chemical Substance Inventory. reach-clp-biozid-helpdesk.de This inventory, maintained by the Environmental Protection Agency (EPA), includes existing chemical substances manufactured, processed, or imported into the U.S.
AICIS (Australian Inventory of Industrial Chemicals) : this compound is also listed on the Australian Inventory of Industrial Chemicals, which is a prerequisite for its industrial use in Australia. reach-clp-biozid-helpdesk.de
The inclusion of this compound in these and other national inventories is a fundamental aspect of its regulatory compliance, enabling its trade and use in these regions.
Under regulations like REACH, manufacturers and importers of this compound are required to submit a registration dossier to the relevant authorities, such as ECHA. This dossier is a comprehensive collection of data on the substance.
The key components of a registration dossier typically include:
Substance Identity : Detailed information on the chemical composition and identifiers of this compound.
Information on Manufacture and Use : A description of the manufacturing processes and the identified uses of the substance throughout its lifecycle.
Classification and Labelling : The hazard classification and proposed labelling for the substance.
Guidance on Safe Use : Information on risk management measures to ensure the safe handling and use of the substance.
Study Summaries : Summaries of toxicological and ecotoxicological data.
For substances manufactured or imported in quantities of 10 tonnes or more per year, a Chemical Safety Report (CSR) is also required. The CSR documents the chemical safety assessment and includes exposure scenarios for the identified uses, outlining the operational conditions and risk management measures that ensure the safe use of the substance.
Hazard Classification and Communication Systems
The effective communication of chemical hazards is a cornerstone of chemical safety. Standardized systems are in place to ensure that information on the potential dangers of substances like this compound is clear and consistent across different countries.
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is an internationally agreed-upon standard that provides a consistent framework for classifying chemicals and communicating hazard information on labels and safety data sheets.
The GHS classification for this compound includes the following hazard classes and statements:
| Hazard Class | Hazard Statement Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Hazardous to the Aquatic Environment, Acute Hazard | H400 | Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard | H410 | Very toxic to aquatic life with long lasting effects |
These classifications and their corresponding pictograms, signal words, and hazard statements must be displayed on the labels of containers of this compound.
The Safety Data Sheet (SDS) is a critical document for communicating comprehensive safety and health information about a chemical. The content and format of an SDS are standardized to ensure that users can easily find the information they need. An SDS for this compound must be provided to downstream users.
According to regulations such as REACH, an SDS must contain 16 sections, each providing specific information:
| Section | Content |
| 1 | Identification of the substance/mixture and of the company/undertaking |
| 2 | Hazards identification |
| 3 | Composition/information on ingredients |
| 4 | First aid measures |
| 5 | Firefighting measures |
| 6 | Accidental release measures |
| 7 | Handling and storage |
| 8 | Exposure controls/personal protection |
| 9 | Physical and chemical properties |
| 10 | Stability and reactivity |
| 11 | Toxicological information |
| 12 | Ecological information |
| 13 | Disposal considerations |
| 14 | Transport information |
| 15 | Regulatory information |
| 16 | Other information |
The SDS must be authored by a competent person and kept up-to-date with the latest information. For substances registered under REACH in quantities of 10 tonnes or more per year, the relevant exposure scenarios from the Chemical Safety Report must be annexed to the SDS. reach.lu
Occupational Exposure Limits and Industrial Hygiene Standards
To protect workers from potential health risks associated with handling this compound, occupational exposure limits (OELs) have been established by various regulatory and advisory bodies. These limits define the maximum permissible concentration of a substance in the workplace air.
While a specific OSHA Permissible Exposure Limit (PEL) for this compound has not been established, OELs for the related compound, thioglycolic acid, provide guidance. ecomundo.eu
NIOSH Recommended Exposure Limit (REL) : For thioglycolic acid, the National Institute for Occupational Safety and Health (NIOSH) recommends a time-weighted average (TWA) of 1 ppm (4 mg/m³) for a 10-hour workday, with a skin notation indicating the potential for significant absorption through the skin. reach.luecomundo.eugovernment.bg
ACGIH Threshold Limit Value (TLV) : The American Conference of Governmental Industrial Hygienists (ACGIH) has set a TLV-TWA of 1 ppm (3.8 mg/m³) for thioglycolic acid over an 8-hour workshift, also with a skin notation. reach.luecomundo.eugovernment.bg
German MAK Value : A Maximum Allowable Concentration (MAK) of 2.0 mg/m³ (inhalable fraction) has been established for this compound by the German Research Foundation (DFG). reach-clp-biozid-helpdesk.de
In addition to adhering to OELs, comprehensive industrial hygiene standards are essential for the safe handling of this compound. These standards follow the hierarchy of controls:
Engineering Controls : These are the most effective measures and include enclosing processes, using local exhaust ventilation to remove vapors at the source, and providing adequate general ventilation. europa.eufishersci.com
Administrative Controls : These include developing safe work practices, providing worker training on the hazards of this compound, and implementing proper personal hygiene practices, such as regular hand washing.
Personal Protective Equipment (PPE) : When engineering and administrative controls are not sufficient to control exposure, appropriate PPE must be used. This typically includes chemical-resistant gloves, safety goggles or a face shield, and respiratory protection if inhalation of vapors is a risk. europa.eu
In industries where this compound is used in cosmetic manufacturing, adherence to Good Manufacturing Practices (GMP) is also crucial. registrarcorp.comadexcp.com GMP guidelines, such as those outlined in ISO 22716, ensure that products are consistently produced and controlled according to quality standards, which includes maintaining a hygienic production environment and ensuring the safety of personnel. registrarcorp.comadexcp.com
Sector-Specific Regulatory Reviews and Safety Assessments
The safety and regulation of this compound are primarily addressed within the frameworks governing cosmetic and industrial chemical use. These sector-specific reviews provide detailed scientific assessments that inform regulatory decisions globally.
Cosmetic Ingredient Review (CIR) for Thioglycolates in Personal Care Products
The Cosmetic Ingredient Review (CIR) Expert Panel, an independent body that assesses the safety of ingredients used in cosmetics in the United States, has reviewed the safety of this compound along with several other thioglycolate salts and esters. cosmeticsinfo.orgnih.gov The CIR's comprehensive safety assessment, which was amended and finalized, plays a crucial role in the continued use of these ingredients in personal care products. nih.gov
The CIR Expert Panel evaluated a wide range of data, including toxicity, irritation, and sensitization potential. nih.gov Their review encompassed this compound and other related compounds such as Ammonium (B1175870) Thioglycolate, Butyl Thioglycolate, and Glyceryl Thioglycolate. cosmeticsinfo.orgnih.gov The panel noted that in their experience, when used according to package directions, depilatory products containing thioglycolic acid and its salts are practically non-irritating. cosmeticsinfo.org However, under occlusive patch testing, these ingredients were found to be cumulative irritants and potential weak sensitizers. cosmeticsinfo.org
Based on the available scientific data, the CIR Expert Panel concluded that this compound is safe for its intended use in specific cosmetic product categories. cir-safety.orgnih.gov The panel specified that it is safe for use in hair straighteners, permanent waves, and other non-coloring hair products at concentrations up to 15.2% (calculated as thioglycolic acid). cosmeticsinfo.orgcir-safety.orgnih.gov A key recommendation from the panel is that hairdressers should take precautions to avoid skin contact and minimize consumer skin exposure to these products. cosmeticsinfo.orgcir-safety.orgnih.gov
| Product Categories | Maximum Safe Concentration (as Thioglycolic Acid) | Key Recommendations |
|---|---|---|
| Hair Straighteners, Permanent Waves, Hair Styling Products, Hair Dyes and Colors | Up to 15.2% | Hairdressers should avoid skin contact and minimize consumer skin exposure. |
Industrial Chemicals Assessment Scheme Reports (e.g., IMAP)
In Australia, industrial chemicals like this compound are assessed under the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework, which was developed by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), now the Australian Industrial Chemicals Introduction Scheme (AICIS). echemportal.org This framework provides a systematic approach to evaluating the human health and environmental risks of existing industrial chemicals.
This compound was included in a Tier II human health assessment for the chemical group of Alkyl mercaptoacetates (C8). nih.gov A Tier II assessment involves a more detailed evaluation of a substance's risk profile. echemportal.org These assessments consider various factors, including the chemical's identity, use patterns, and potential for human exposure, to characterize any potential risks. echemportal.org The IMAP framework is designed to be science- and risk-based, aligning the assessment effort with the potential impacts of the chemical.
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing and characterizing Isooctyl thioglycolate?
- Methodology : this compound is synthesized via esterification of thioglycolic acid with isooctanol, typically catalyzed by sulfuric acid or other acidic catalysts. Purification involves fractional distillation or column chromatography. Characterization requires nuclear magnetic resonance (NMR; ¹H and ¹³C) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Safety protocols must align with toxicity data from cosmetic chemical assessments .
Q. What spectroscopic techniques are critical for verifying the structural integrity of this compound?
- Methodology : Key techniques include:
- ¹H/¹³C NMR : To confirm ester linkage and alkyl chain configuration.
- FTIR : To identify thiol (-SH) and carbonyl (C=O) groups.
- GC-MS : To detect impurities or degradation products.
Cross-referencing spectral data with published benchmarks ensures accuracy .
Q. How should researchers handle safety protocols for this compound in experimental settings?
- Methodology : Follow material safety data sheets (SDS) for thioglycolate derivatives. Use personal protective equipment (PPE), fume hoods, and inert atmospheres during synthesis. Spill management requires neutralization with weak bases (e.g., sodium bicarbonate). Toxicity studies from cosmetic safety assessments provide guidelines for acute exposure limits .
Q. What solvents and conditions optimize this compound’s stability during storage?
- Methodology : Stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH) using HPLC to monitor degradation. Non-polar solvents (e.g., hexane) reduce hydrolysis. Antioxidants like BHT may be added to inhibit oxidation .
Advanced Research Questions
Q. How can conflicting data on this compound’s reactivity in radical polymerization be resolved?
- Methodology : Replicate studies under controlled conditions (e.g., oxygen-free environments, standardized initiators). Use electron paramagnetic resonance (EPR) to track radical intermediates. Statistical meta-analysis of existing datasets identifies variables causing discrepancies (e.g., impurity levels, solvent polarity) .
Q. What experimental designs are effective for studying this compound’s role in thiol-ene click chemistry?
- Methodology : Design of experiments (DOE) to optimize molar ratios, light intensity (for photoinitiated reactions), and catalyst concentrations. Kinetic studies via real-time FTIR or Raman spectroscopy monitor reaction progress. Computational modeling (DFT) elucidates transition states and energy barriers .
Q. How can researchers validate the environmental impact of this compound degradation byproducts?
- Methodology : Simulate degradation pathways using advanced oxidation processes (AOPs) or enzymatic hydrolysis. Analyze metabolites via LC-QTOF-MS. Ecotoxicity assays (e.g., Daphnia magna survival tests) assess ecological risks. Compare results with regulatory thresholds from chemical safety databases .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
- Methodology : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., reaction time, pH control). Use process analytical technology (PAT) like in-situ FTIR for real-time monitoring. Statistical process control (SPC) charts track variability .
Methodological Frameworks for Research Design
- PICOT Framework : For hypothesis-driven studies, structure questions around:
- FINER Criteria : Ensure questions are F easible, I nteresting, N ovel, E thical, and R elevant. For example, novel applications in biodegradable polymers align with sustainability trends .
Data Analysis and Reproducibility
- Statistical Validation : Use ANOVA for multi-condition comparisons (e.g., solvent effects) and principal component analysis (PCA) for multivariate datasets.
- Reproducibility Checks : Publish detailed synthetic protocols, raw spectral data, and control experiments in supplementary materials, adhering to journal guidelines like those in the Beilstein Journal of Organic Chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
